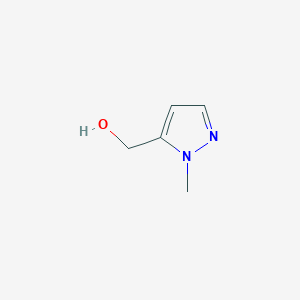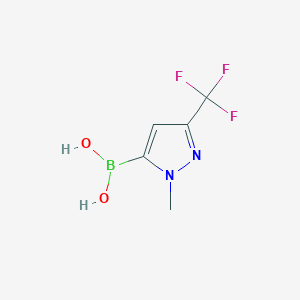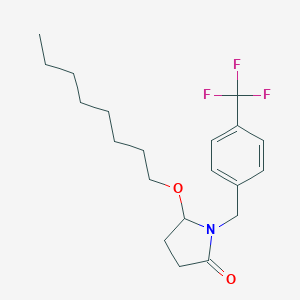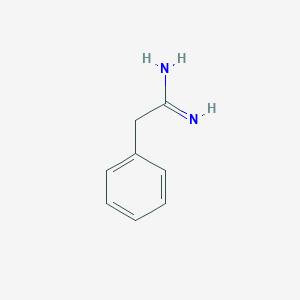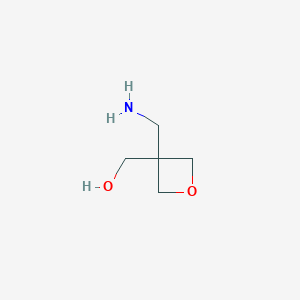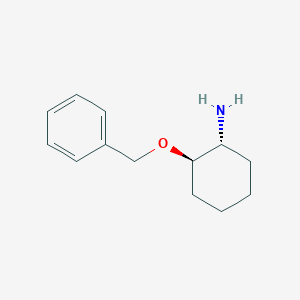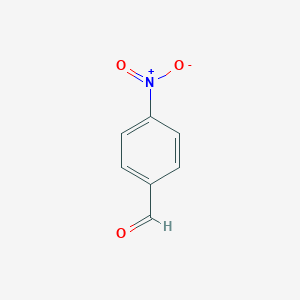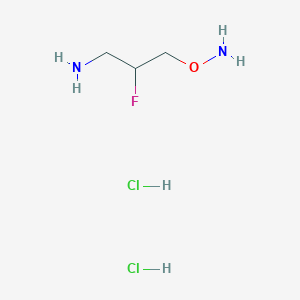
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride, also known as AFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFPA is a derivative of the amino acid proline and is used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the development of anticancer drugs. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the activity of the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the levels of vitamin B6 in the cell, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have anti-inflammatory effects. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several potential future directions for research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride. One area of research is in the development of new anticancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has shown promise as a potential lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new treatments for neurodegenerative diseases. Finally, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
In conclusion, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential use in the development of new anticancer and neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool, including its ease of synthesis and stability. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride also has some limitations, including its toxicity at high concentrations. Future research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the conversion of proline to 3-bromo-2-fluoropropionic acid, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride using sodium borohydride. The final product is obtained as a dihydrochloride salt.
Propiedades
Número CAS |
139526-94-6 |
|---|---|
Nombre del producto |
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride |
Fórmula molecular |
C3H11Cl2FN2O |
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
O-(3-amino-2-fluoropropyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H9FN2O.2ClH/c4-3(1-5)2-7-6;;/h3H,1-2,5-6H2;2*1H |
Clave InChI |
KZCFCFDOYOJTOF-UHFFFAOYSA-N |
SMILES |
C(C(CON)F)N.Cl.Cl |
SMILES canónico |
C(C(CON)F)N.Cl.Cl |
Sinónimos |
(+)(-)-3-(aminooxy)-2-fluoropropanamine dihydrochloride 3-(aminooxy)-2-fluoropropanamine 3-AFPA 3-aminooxy-2-fluoro-1-propanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



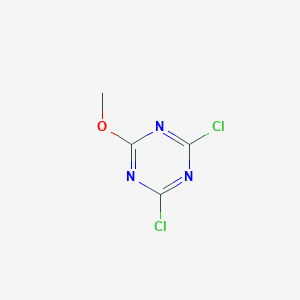
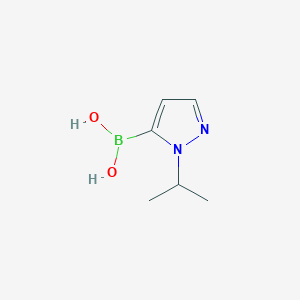
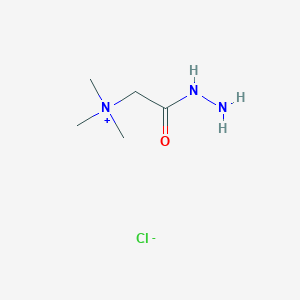
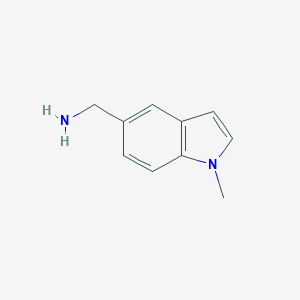
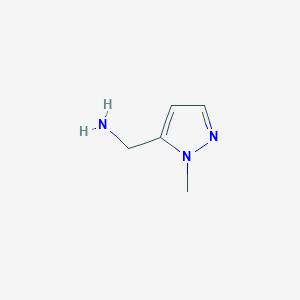
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
